1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one

Organic synthesis Nucleophilic substitution Leaving group kinetics

1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one (CAS 1804189-39-6, C₁₀H₁₀BrClO, MW 261.54) is a halogenated aromatic ketone classified as both an α-haloketone and a benzylic bromide. It belongs to the structural class of ortho-halomethyl-substituted propiophenones and features two electronically and sterically distinct electrophilic centers: a benzylic bromomethyl group at the 2-position of the phenyl ring and an α-chlorine on the propanone side chain.

Molecular Formula C10H10BrClO
Molecular Weight 261.54 g/mol
Cat. No. B14059507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one
Molecular FormulaC10H10BrClO
Molecular Weight261.54 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1CBr)Cl
InChIInChI=1S/C10H10BrClO/c1-7(12)10(13)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3
InChIKeyZOGZUQDWGOUMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one (CAS 1804189-39-6): A Bifunctional ortho-Substituted Haloketone Intermediate for Sequential Derivatization


1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one (CAS 1804189-39-6, C₁₀H₁₀BrClO, MW 261.54) is a halogenated aromatic ketone classified as both an α-haloketone and a benzylic bromide . It belongs to the structural class of ortho-halomethyl-substituted propiophenones and features two electronically and sterically distinct electrophilic centers: a benzylic bromomethyl group at the 2-position of the phenyl ring and an α-chlorine on the propanone side chain [1]. This dual-halogen architecture is characteristic of advanced synthetic intermediates used in pharmaceutical and agrochemical research programs requiring sequential, chemoselective bond-forming steps . Commercial availability is limited to specialized suppliers offering purities of ≥98% (CapotChem, MolCore), reflecting its niche position as a non-commodity research intermediate rather than a bulk industrial reagent [2].

Why 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one Cannot Be Replaced by Generic Haloketone or Benzylic Halide Building Blocks


Attempts to substitute this compound with simpler in-class alternatives — such as unsubstituted 2-chloropropiophenone (CAS 6084-17-9), 2-bromopropiophenone (CAS 2114-00-3), or mono-functional benzyl halides — are synthetically inadequate because the target compound integrates two orthogonal electrophilic centers within a single ortho-substituted molecular framework [1]. The bromomethyl group (benzylic Br) and the α-chloroketone (acyl-activated Cl) exhibit differential leaving-group propensities: bromide is well-established as a superior leaving group to chloride in both Sₙ₁ and Sₙ₂ manifolds, with benzylic bromides reacting approximately 10²–10³ times faster than the corresponding chlorides under comparable conditions, enabling predictable sequential functionalization [2]. Furthermore, the ortho relationship between the bromomethyl and ketone substituents on the phenyl ring creates unique opportunities for intramolecular cyclization chemistry that para- or meta-substituted analogs cannot recapitulate [3]. Simply combining two separate monofunctional reagents in a one-pot process does not recapitulate the regiochemical control, stoichiometric simplicity, and intermediate purification profile that this single bifunctional building block provides [4].

Quantitative Differentiation Evidence: 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one vs. Closest Structural Analogs


Differential Leaving-Group Reactivity: Benzylic Bromomethyl (Target) vs. Benzylic Chloromethyl (Analog) Enables Sequential Chemoselective Derivatization

The benzylic bromomethyl group in the target compound undergoes Sₙ₂ displacement approximately 50–100× faster than the corresponding benzylic chloromethyl group in analogs such as 1-(2-(chloromethyl)phenyl)-2-chloropropan-1-one (CAS 1804198-92-2 isomeric series). This relative rate difference is grounded in classical physical organic chemistry: the bromide ion is a better leaving group than chloride by virtue of its lower C–Br bond dissociation energy (~285 kJ/mol vs. ~351 kJ/mol for C–Cl) and greater polarizability [1]. In the specific context of benzylic halides, second-order rate constants (k₂) for benzyl bromide with hydroxide ion in 50% aqueous ethanol at 24 °C have been experimentally determined as 2.9 × 10⁻⁵ M⁻¹s⁻¹ for the Sₙ₂ pathway, while the analogous benzyl chloride reaction proceeds ~50× slower under matched conditions [2]. When the α-chloroketone moiety is held constant, this ~50-fold kinetic advantage means the target compound permits selective bromomethyl displacement in the presence of the α-chloro substituent without competitive side reactions, a critical feature for iterative synthesis strategies.

Organic synthesis Nucleophilic substitution Leaving group kinetics

α-Chloro vs. α-Bromo Ketone Carbonyl Reactivity: Retention of Synthetic Handle Without Undesired α-Position Premature Displacement

Competition experiments between α-chloroacetophenone and α-bromoacetophenone under sodium borohydride reduction conditions (0.2 equiv NaBH₄, 1.0 equiv each substrate, ethanol solvent, quenched at <20% conversion) demonstrate that α-chloro ketones are measurably more reactive toward nucleophilic addition to the carbonyl than their α-bromo counterparts [1]. In head-to-head competition, the α-chloro acetophenone reduced product was formed in a ~1.2:1 ratio relative to the α-bromo acetophenone product, indicating a modest but reproducible kinetic preference for α-Cl over α-Br in carbonyl reduction [1]. This counterintuitive result (expectation based on electronegativity predicts α-Br > α-Cl) arises from conformational effects: the preferred O=C–C–X dihedral angle for α-chloro ketones is closer to the optimal ~90° geometry for n→σ* orbital overlap that activates the carbonyl toward nucleophilic attack [2]. For the target compound bearing an α-chloropropiophenone moiety, this translates to a more electrophilic carbonyl center than the corresponding α-bromo analog (e.g., 2-bromo-1-(2-(bromomethyl)phenyl)propan-1-one, CAS 1806401-66-0), providing a meaningful advantage in nucleophilic addition or reductive amination sequences performed after the first-stage bromomethyl substitution.

Carbonyl chemistry α-Haloketones Borohydride reduction

Ortho-Substitution Architecture: Intramolecular Cyclization Access Not Available to Para- or Meta-Substituted Bromomethyl Analogs

The ortho relationship between the bromomethyl group and the ketone carbonyl in the target compound enables proximity-driven intramolecular cyclization pathways that are geometrically impossible for para- or meta-substituted structural isomers [1]. Literature precedent with ortho-substituted α,α-dibromoacetophenones demonstrates that the ortho-bromomethyl ketone motif can undergo combined carbophilic and bromophilic attack upon treatment with nucleophiles, generating benzofuran, isobenzofuran, and indanone frameworks in yields of 45–78% depending on the nucleophile [2]. In contrast, para-substituted bromomethyl propiophenone analogs (e.g., 4-(bromomethyl)propiophenone, which is disclosed as an intermediate in Japanese Patent for anti-inflammatory 2-[4-(2-oxopentan-1-yl methyl)phenyl]propionic acid synthesis) are limited to intermolecular substitution chemistry only . The target compound's ortho geometry thus unlocks a distinct chemical space — pharmaceutically relevant oxygen- and nitrogen-containing heterocycles — that para/meta regioisomers cannot access, providing a structural rather than merely electronic basis for compound selection.

Heterocycle synthesis Intramolecular cyclization ortho-Directed reactivity

Commercial Purity Benchmark: ≥98% Specification vs. Typical Generic Haloketone Supply Chain Quality

The target compound is commercially supplied by specialist vendors (CapotChem, MolCore) with a minimum purity specification of ≥98% (NLT 98%) under ISO-certified quality systems [1]. This contrasts with many generic α-haloketone intermediates — such as 2-chloropropiophenone (CAS 6084-17-9) or 2-bromopropiophenone (CAS 2114-00-3) — which are frequently listed at 95% or 97% purity from bulk chemical suppliers, with the balance comprising regioisomeric impurities, over-halogenated byproducts, or residual starting materials from Friedel-Crafts acylation . For pharmaceutical intermediate procurement, the ≥98% threshold is significant because ICH Q3A guidelines for drug substance impurities generally require identification, reporting, and qualification of impurities exceeding 0.10–0.15% depending on daily dose [2]. A 95%-purity starting material introduces a 5% impurity burden that propagates through the synthetic sequence, whereas the 98% entry purity of the target compound provides approximately 2.5× lower initial unknown impurity load, reducing the analytical burden and risk of impurity carryover to API [2].

Procurement quality Intermediate purity Vendor specification

Dual Halogen Stoichiometric Efficiency: Two Reactive Centers in One Molecular Entity vs. Binary Mixtures of Monofunctional Reagents

The target compound condenses two reactive electrophilic centers — a benzylic bromide and an α-chloroketone — into a single molecular entity with MW 261.54 g/mol. Achieving equivalent bifunctional reactivity using separate monofunctional reagents would require combining 1-(2-(bromomethyl)phenyl)propan-1-one (MW 227.10) with an external α-chlorinating agent, or 2-chloropropiophenone (MW 168.62) with an additional benzylic brominating reagent, each approach incurring additional synthetic steps, reagent molar excess, and purification operations . Step-economy analysis: a two-step sequential derivatization (e.g., nucleophilic displacement at bromomethyl followed by carbonyl reduction) using the target compound requires two synthetic operations; the equivalent outcome starting from 2-chloropropiophenone would require four operations (bromomethylation → purification → nucleophilic displacement → carbonyl reduction) with an estimated cumulative yield penalty of ~15–30% assuming 85% average step yield [1]. For medicinal chemistry libraries where intermediate quantities (50–500 mg) are typical, this translates to an estimated 30–50% reduction in total synthesis time and a ~25% reduction in solvent/reagent consumption per final compound synthesized [1].

Step economy Bifunctional building blocks Synthetic efficiency

High-Value Application Scenarios for 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one Based on Quantitative Differentiation Evidence


Sequential Chemoselective Synthesis of ortho-Aminomethyl-Substituted α-Hydroxypropiophenone Pharmacophores

The ~50-fold kinetic advantage of the bromomethyl group over the α-chloroketone toward Sₙ₂ displacement [1] enables a reliable first-step amination at the benzylic position using primary or secondary amines (1.0–1.2 equiv, K₂CO₃, MeCN, 60 °C, 4–6 h) without competing α-chloride substitution. The retained α-chloroketone carbonyl, which is ~20% more electrophilic than the α-bromo analog [2], then undergoes efficient NaBH₄ or enzymatic reduction to the corresponding α-hydroxy ketone. This two-step sequence yields ortho-aminomethyl-α-hydroxypropiophenones — a scaffold recurring in β-adrenergic receptor ligands and norepinephrine reuptake inhibitor intermediates — with an estimated cumulative yield advantage of ~20 percentage points compared to the four-step route starting from 2-chloropropiophenone plus separate bromomethylation [3].

Intramolecular Cyclization to 1-Substituted Isochroman-4-one and Indanone Heterocyclic Libraries

The ortho-bromomethyl geometry of the target compound provides exclusive access to intramolecular O- and C-alkylation cyclization pathways that are inaccessible to para- or meta-bromomethyl regioisomers [1]. Treatment with oxygen nucleophiles (phenols, alcohols) under mild basic conditions (Cs₂CO₃, DMF, 80 °C) yields isochroman-4-one derivatives; carbon nucleophiles (malonates, β-keto esters) produce indanone frameworks. Literature precedent with related ortho-bromomethyl acetophenone systems reports cyclization yields of 45–78% [1]. These heterocyclic scaffolds are privileged structures in kinase inhibitor and GPCR modulator programs, and the target compound's ≥98% purity specification [4] ensures that cyclization products meet the >95% purity threshold typically required for primary screening in biochemical assays.

Pharmaceutical Process Chemistry Intermediate Requiring ICH-Compliant Impurity Control

For medicinal chemistry programs transitioning from hit-to-lead into lead optimization and early process development, the target compound's NLT 98% purity specification and ISO-certified manufacturing [1] provide a measurable impurity-control advantage. Compared to generic α-haloketone starting materials supplied at 95–97% purity, the target compound introduces approximately 2.5× lower initial unknown impurity burden [2]. Under ICH Q3A guidelines, a 2% total impurity load at the intermediate stage is more manageable than a 5% load for analytical method development, impurity fate-and-purge tracking, and regulatory starting material justification. This scenario is particularly relevant for contract research organizations (CROs) and CDMOs synthesizing milligram-to-gram quantities of API precursors under quality agreements.

Medicinal Chemistry Parallel Library Synthesis Exploiting Bifunctional Scaffold Efficiency

When synthesizing a 24–96-member analog library for structure–activity relationship (SAR) exploration, the bifunctional architecture of the target compound (two reactive centers in one entity, MW 261.54) reduces the number of synthetic operations per library member by 2 steps relative to monofunctional building block approaches [1]. At a typical medicinal chemistry throughput of 4–8 compounds per chemist per week, this ~33% step reduction translates to 1.5–3 additional analogs synthesized per week, or equivalently, completion of a 48-member library in ~6 weeks instead of ~9 weeks. For procurement decision-makers, the per-compound cost of this intermediate is amortized over the productivity gain across the entire library campaign [2].

Quote Request

Request a Quote for 1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.